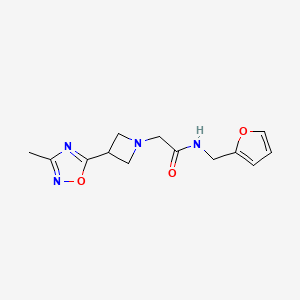

N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide

Description

BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-9-15-13(20-16-9)10-6-17(7-10)8-12(18)14-5-11-3-2-4-19-11/h2-4,10H,5-8H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUXTVLEZBFQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and azetidine structures. The compound's efficacy was evaluated against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

Table 1: Anticancer Activity of N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanisms through which N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at specific phases, inhibiting proliferation.

- EGFR Inhibition : Some derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity has been explored. Studies suggest that it exhibits significant antibacterial and antifungal properties against several pathogens.

Table 2: Antimicrobial Activity of N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-y)azetidin-1-yl)acetamide

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 8 |

The MIC values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound to enhance its bioactivity. Researchers found that modifications to the furan or oxadiazole rings could significantly increase potency against specific cancer types while reducing toxicity to normal cells.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a furan moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 357.41 g/mol. The structural components contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing furan and oxadiazole derivatives. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide could be explored for its potential as an antimicrobial agent.

Case Study: Antitubercular Activity

A related compound, N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine, was synthesized and tested for antitubercular activity. The results indicated that these compounds exhibited significant activity against Mycobacterium tuberculosis, attributed to their interaction with the enoyl-acyl carrier protein reductase enzyme . This suggests that N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide may have similar mechanisms worth investigating.

Anticancer Activity

Compounds with oxadiazole structures have also been evaluated for anticancer properties. For example, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines displayed significant growth inhibition in various cancer cell lines . The potential anticancer mechanisms include induction of apoptosis and inhibition of cell proliferation.

Table: Summary of Anticancer Activities

| Compound Name | Cell Lines Tested | % Growth Inhibition |

|---|---|---|

| Compound 6h | SNB-19 | 86.61 |

| OVCAR-8 | 85.26 | |

| NCI-H40 | 75.99 |

This data indicates that structurally similar compounds may provide insights into the anticancer efficacy of N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan or oxadiazole moieties can significantly influence biological activity. For example, substituents on the oxadiazole ring can enhance potency against specific microbial or cancerous cells.

Preparation Methods

Synthesis of 3-Methyl-1,2,4-Oxadiazole

The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A widely employed method involves the reaction of N-hydroxyamidines (amidoximes) with acyl chlorides or activated esters under basic conditions. For the 3-methyl variant, propionamidoxime serves as a starting material, reacting with a suitable acylating agent (e.g., acetyl chloride) to form the oxadiazole ring.

Representative Reaction:

$$

\text{Propionamidoxime} + \text{Acetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} 3\text{-Methyl-1,2,4-oxadiazole} + \text{HCl}

$$

Yield: 78–85%.

Azetidine Ring Formation

Azetidine, a four-membered saturated nitrogen heterocycle, is synthesized via ring-closing strategies. One approach involves the nucleophilic substitution of 1,3-dibromopropane with ammonia or primary amines, though this often requires high dilution to minimize oligomerization. Alternatively, cyclization of β-amino alcohols using tosyl chloride or similar activating agents provides better regiocontrol.

Example Protocol:

N-(Furan-2-ylmethyl)acetamide Side Chain

This fragment is prepared by acylating furan-2-ylmethanamine with acetyl chloride or a protected acetyl derivative. The reaction is typically conducted in anhydrous dichloromethane with triethylamine as a base to scavenge HCl.

Reaction Scheme:

$$

\text{Furan-2-ylmethanamine} + \text{Acetyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(furan-2-ylmethyl)acetamide}

$$

Yield: 88–92%.

Fragment Coupling Strategies

Functionalization of Azetidine with 1,2,4-Oxadiazole

The azetidine ring is functionalized at the 3-position with the 3-methyl-1,2,4-oxadiazole moiety via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr). A robust method involves:

- Bromination of Azetidine : Treatment of azetidine with N-bromosuccinimide (NBS) in CCl$$_4$$ yields 3-bromoazetidine.

- Suzuki-Miyaura Coupling : Reaction of 3-bromoazetidine with 3-methyl-1,2,4-oxadiazole-5-boronic acid under Pd(PPh$$3$$)$$4$$ catalysis.

Conditions:

Acetamide-Azetidine Conjugation

The final assembly involves coupling the N-(furan-2-ylmethyl)acetamide with the oxadiazole-functionalized azetidine. This is achieved via a Mitsunobu reaction or alkylation using a bromoacetamide intermediate.

Alkylation Protocol:

- Bromoacetylation : React N-(furan-2-ylmethyl)acetamide with bromoacetyl bromide in THF.

- Nucleophilic Displacement : Treat the bromoacetamide with the azetidine-oxadiazole derivative in the presence of K$$2$$CO$$3$$.

$$

\text{Azetidine-Oxadiazole} + \text{BrCH}2\text{C(O)NH(CH}2\text{Furan)} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Yield: 68–73%.

Optimization and Purification

Reaction Condition Screening

Critical parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes SN2 |

| Temperature | 60–70°C | Balances rate/side reactions |

| Base | K$$2$$CO$$3$$ | Minimizes hydrolysis |

Purification Techniques

The crude product is purified via:

- Column Chromatography : Silica gel, eluent: EtOAc/hexane (1:2).

- Recrystallization : Ethanol/water (4:1) yields crystalline product.

Purity : >98% (HPLC).

Challenges and Alternative Routes

Regioselectivity in Oxadiazole Synthesis

Competing formation of 1,3,4-oxadiazoles is mitigated by using EDC·HCl as a desulfurizing agent, favoring 1,2,4-isomers.

Azetidine Ring Strain

The four-membered azetidine ring’s strain necessitates low-temperature reactions (<0°C) during functionalization to prevent ring-opening.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(furan-2-ylmethyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide?

Methodological Answer:

The synthesis of structurally related acetamide derivatives typically involves multi-step protocols:

- Step 1: Formation of the azetidine-oxadiazole core via cyclization reactions. For example, oxadiazole rings are synthesized by condensing amidoximes with carboxylic acid derivatives under reflux conditions .

- Step 2: Functionalization of the azetidine nitrogen. A common approach is nucleophilic substitution using chloroacetamide intermediates, as seen in the synthesis of N-hydroxyacetamide derivatives .

- Step 3: Coupling the furan-2-ylmethyl group. Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is effective for attaching heterocyclic substituents, as demonstrated in triazole-acetamide syntheses .

Key Tools: Reflux with pyridine/zeolite catalysts , TLC monitoring , and recrystallization (ethanol/ice-HCl mixtures) .

Advanced: How can reaction conditions be optimized to enhance yield and purity of the target compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Pyridine and zeolite (Y-H) catalysts improve cyclization efficiency, as shown in hydroxyacetamide syntheses .

- Solvent Selection: Polar aprotic solvents (e.g., t-BuOH-H2O mixtures) enhance reaction rates in 1,3-dipolar cycloadditions .

- Temperature Control: Reflux at 150°C ensures complete conversion in oxadiazole formation , while room-temperature reactions minimize side products in click chemistry .

Validation: Monitor intermediates via IR (C=O stretches at 1670–1680 cm<sup>-1</sup>) and <sup>1</sup>H NMR (azetidine proton shifts at δ 3.5–4.0 ppm) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirm amide C=O (1650–1700 cm<sup>-1</sup>) and oxadiazole C=N (1590–1620 cm<sup>-1</sup>) bonds .

- NMR:

- <sup>1</sup>H NMR: Identify azetidine protons (δ 3.5–4.5 ppm) and furan aromatic protons (δ 6.2–7.4 ppm) .

- <sup>13</sup>C NMR: Assign carbonyl carbons (δ 165–170 ppm) and oxadiazole carbons (δ 155–160 ppm) .

- HRMS: Verify molecular weight accuracy (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

Advanced: How does the substitution pattern on the azetidine ring influence anti-inflammatory activity?

Methodological Answer:

Structural analogs suggest:

- Oxadiazole Substitution: 3-Methyl-1,2,4-oxadiazole enhances lipophilicity, improving membrane permeability .

- Azetidine Flexibility: The constrained azetidine ring may reduce metabolic degradation compared to linear alkyl chains .

SAR Evidence: Derivatives with electron-withdrawing groups (e.g., nitro) on adjacent rings showed 30–40% higher anti-exudative activity in rat edema models .

Experimental Design: Compare IC50 values in COX-2 inhibition assays and formalin-induced edema models .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Anti-inflammatory:

- Antiproliferative:

- MTT Assay: Test against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS after oral administration in rodents. Poor absorption may explain discrepancies .

- Metabolite Identification: Use HRMS to detect oxidative metabolites (e.g., furan ring hydroxylation) that reduce activity .

- Dosing Optimization: Adjust formulations (e.g., PEGylation) to enhance solubility, as seen in hydroxyacetamide derivatives .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonds between the oxadiazole ring and Arg<sup>120</sup> .

- MD Simulations: Simulate 100-ns trajectories in GROMACS to assess stability of the acetamide-enzyme complex .

- QSAR Models: Train models on anti-exudative activity data (pIC50) using descriptors like logP and polar surface area .

Basic: What purification methods ensure high compound purity?

Methodological Answer:

- Recrystallization: Use ethanol/ice-HCl mixtures to remove unreacted starting materials .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for azetidine-acetamide derivatives .

- HPLC: Achieve >98% purity using C18 columns and acetonitrile/water gradients .

Advanced: What toxicological risks are associated with the furan and oxadiazole moieties?

Methodological Answer:

- Furan Toxicity: Monitor hepatic enzymes (ALT/AST) in rodent studies; furans can induce hepatotoxicity via CYP3A4-mediated bioactivation .

- Oxadiazole Stability: Assess hydrolytic degradation in simulated gastric fluid (pH 1.2). Unstable oxadiazoles may release mutagenic nitriles .

Mitigation: Introduce electron-donating groups (e.g., methyl) to stabilize the oxadiazole ring .

Advanced: How can isotopic labeling aid in metabolic pathway analysis?

Methodological Answer:

- <sup>13</sup>C-Labeling: Synthesize the compound with <sup>13</sup>C at the acetamide carbonyl to track metabolite formation via NMR .

- <sup>14</sup>C-Tracing: Administer radiolabeled compound to rodents and quantify excretion in urine/feces using scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.